4-Aminocinnamic acid

Vue d'ensemble

Description

4-Aminocinnamic acid is an organic compound with the molecular formula C9H9NO2. It appears as a white crystalline solid and is soluble in hot water and ethanol, while being slightly soluble in ether and chloroform . This compound is known for its applications in organic synthesis and as a biochemical research probe.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Aminocinnamic acid can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with ammonia in ethanol to form benzamide. This intermediate then undergoes a nucleophilic addition reaction with salicylaldehyde under basic conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of cinnamaldehyde or by the condensation of benzal chloride with sodium acetate, followed by acid hydrolysis . These methods are preferred due to their efficiency and scalability.

Analyse Des Réactions Chimiques

Enzymatic Deamination

4-ACA is synthesized via enzymatic deamination of 4-aminophenylalanine using ammonia lyases (ALs). Key findings include:

-

Rhodotorula glutinis -derived phenylalanine ammonia-lyase (RgPAL) demonstrates 8-fold higher activity compared to Arabidopsis thaliana-derived enzymes, achieving 825 mg/L yield under optimal conditions (pH 8–9, 28°C) .

-

Mutation of histidine to glutamic acid (H123E) in AtPAL4 increases substrate specificity for 4-aminophenylalanine, enhancing 4-ACA production by 1.25-fold .

Photodimerization

Solid-state UV irradiation induces [2+2] cycloaddition, forming α-truxillic acid derivatives . Key studies reveal:

-

The bromide salt of 4-ACA undergoes single-crystal-to-single-crystal (SCSC) photodimerization , confirmed via Raman spectroscopy and DFT simulations .

-

Conversion is quantitative under 254 nm UV light, with lattice vibrations dynamically adjusting during the reaction .

Table 2: Photodimerization Parameters

| Substrate Form | Wavelength | Reaction Type | Product | Conversion Efficiency | Reference |

|---|---|---|---|---|---|

| 4-ACA bromide salt | 254 nm | [2+2] Cycloaddition | α-Truxillic acid | 100% |

Esterification

4-ACA reacts with methanol in acidic conditions:

Amidation

-

Treatment with trifluoroacetic anhydride yields 4-trifluoroacetamido cinnamic acid , enabling subsequent photodimerization into α-truxillic diamines for polymer synthesis .

Table 3: Derivatization Reactions

Oxidation and Reduction

-

Oxidation : 4-ACA is oxidized to quinones using KMnO₄ or CrO₃ in acidic media .

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd) converts 4-ACA to 4-aminocinnamyl alcohol , a precursor for pharmaceuticals .

Electrophilic Aromatic Substitution

The amino group directs electrophiles to the para position:

-

Nitration : HNO₃/H₂SO₄ yields 3-nitro-4-aminocinnamic acid .

-

Halogenation : Cl₂/FeCl₃ produces 3-chloro-4-aminocinnamic acid .

Schiff Base Formation

4-ACA reacts with aldehydes (e.g., cellulose-derived aldehydes) to form antibacterial Schiff bases , achieving >99% inhibition against S. aureus and E. coli.

Applications De Recherche Scientifique

Polymer Synthesis

4-Aminocinnamic acid is utilized in the synthesis of high-performance polymers. Recent studies have demonstrated that it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Heat-resistant Polymers : Research indicates that polymers synthesized using this compound exhibit superior heat resistance compared to traditional polymers. This is particularly beneficial for applications in aerospace and automotive industries where materials must withstand extreme temperatures .

- Biopolymers : The compound has also been explored as a building block for biopolymers, which are increasingly important in sustainable materials science. The incorporation of this compound into biopolymer frameworks can improve their functional properties, making them suitable for biomedical applications .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in various studies, showing promising results against a range of pathogens.

- Metal Complexes : A notable application involves the formation of metal complexes with zinc ions and this compound. These complexes exhibit enhanced antimicrobial activity compared to zinc alone, suggesting potential uses in medical applications such as coatings for surgical instruments or wound dressings .

- Natural Antimicrobials : The compound has been studied for its ability to enhance the efficacy of existing antimicrobial agents, potentially leading to the development of new therapeutic strategies against resistant bacterial strains .

Biochemical Pathways and Enzyme Applications

This compound plays a crucial role in various biochemical pathways and has been utilized in enzyme-catalyzed reactions.

- Enzyme Production : A method for producing this compound through the enzymatic conversion of 4-aminophenylalanine using ammonia lyase has been developed. This method allows for efficient production of the compound, highlighting its potential for industrial applications .

- Research on Enzyme Specificity : Studies have focused on the specificity of different ammonia lyases derived from various organisms (e.g., Rhodotorula glutinis vs. Arabidopsis thaliana). These investigations aim to optimize conditions for maximum yield of this compound from precursor substrates, which is vital for both academic research and industrial production .

Case Studies

Mécanisme D'action

The mechanism by which 4-aminocinnamic acid exerts its effects involves its ability to form Schiff bases with aldehydes and ketones. This reaction is crucial in its antibacterial activity, where it disrupts bacterial cell wall synthesis . Additionally, its structure allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

Cinnamic Acid: Shares a similar structure but lacks the amino group.

4-Hydroxycinnamic Acid: Contains a hydroxyl group instead of an amino group.

3-Aminocinnamic Acid: The amino group is positioned differently on the aromatic ring.

Uniqueness: 4-Aminocinnamic acid is unique due to its amino group, which enhances its reactivity and allows for the formation of Schiff bases. This property is not present in cinnamic acid or 4-hydroxycinnamic acid, making this compound particularly valuable in synthetic and biological applications .

Activité Biologique

4-Aminocinnamic acid (4-ACA) is an organic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals, materials science, and biochemistry. This article presents a detailed overview of the biological activity of 4-ACA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

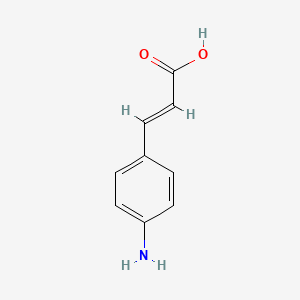

This compound is characterized by its amino group at the para position relative to the carboxylic acid group on a cinnamic acid backbone. The molecular formula is CHNO, and its structure can be represented as follows:

This configuration allows for significant interactions with biological systems, influencing its activity.

Antimicrobial Properties

Research indicates that 4-ACA exhibits antimicrobial properties. A study demonstrated that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting microbial cell membrane integrity, leading to cell lysis .

Bioluminescence Inhibition

4-ACA has been shown to inhibit bioluminescence in certain marine organisms. Specifically, it binds to the bioluminescent systems in the gills of luminous species, preventing light production. This inhibition can be reversed by high concentrations of other cinnamic acid derivatives, indicating competitive binding .

Enzymatic Activity

The compound is also involved in enzymatic reactions as a substrate for phenylalanine ammonia lyase (PAL), which catalyzes the conversion of phenylalanine to cinnamic acid derivatives. This enzymatic pathway is crucial for producing 4-ACA from 4-aminophenylalanine, highlighting its role in metabolic processes within plants and microorganisms .

Cytotoxicity and Cancer Research

Studies have explored the cytotoxic effects of 4-ACA on cancer cells. It has been found to induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent. The underlying mechanism appears to involve the activation of apoptotic pathways through oxidative stress .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 4-ACA against E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, with a minimum inhibitory concentration (MIC) determined at 50 µg/mL.

| Microorganism | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| E. coli | 0 | 100 |

| E. coli | 50 | 75 |

| E. coli | 100 | 30 |

| Staphylococcus aureus | 0 | 100 |

| Staphylococcus aureus | 50 | 60 |

| Staphylococcus aureus | 100 | 20 |

Case Study 2: Bioluminescence Inhibition

In another study examining the effects of various cinnamic acids on marine bioluminescence, trans-4-aminocinnamic acid was found to significantly inhibit light production at concentrations as low as 10 µM.

| Compound | Concentration (µM) | Bioluminescence Activity (%) |

|---|---|---|

| Control | 0 | 100 |

| trans-4-Aminocinnamic Acid | 10 | 40 |

| trans-4-Aminocinnamic Acid | 50 | 15 |

Production Methods

The industrial production of 4-ACA can be achieved through enzymatic methods utilizing ammonia lyase derived from various organisms. Recent advancements have demonstrated that engineered strains of Escherichia coli can produce significant yields of 4-ACA from phenylalanine substrates .

Table: Enzymatic Activity Comparison

| Enzyme Source | PAL Activity (µmol/min/mg) | 4APAL Activity (µmol/min/mg) |

|---|---|---|

| Arabidopsis thaliana | 0.18 | 0.012 |

| Engineered E. coli | Variable | Up to several g/L production |

Propriétés

IUPAC Name |

(E)-3-(4-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLPMPPNHIACPD-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870966 | |

| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-18-2, 17570-30-8 | |

| Record name | p-Aminocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2393-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-aminocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Aminocinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW9877G4G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.